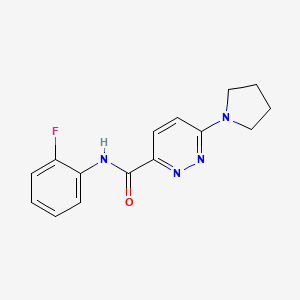

N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a fluorine-substituted phenyl ring and a pyrrolidine moiety. The fluorine atom at the ortho-position of the phenyl ring may enhance metabolic stability and binding affinity, while the pyrrolidine group contributes to conformational flexibility and solubility .

Properties

IUPAC Name |

N-(2-fluorophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O/c16-11-5-1-2-6-12(11)17-15(21)13-7-8-14(19-18-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAIKASNRKKTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazine core.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the intermediate compound.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the intermediate compound with a suitable amine under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridazine ring facilitates NAS at positions activated by electron-withdrawing groups. The fluorine atom on the phenyl group enhances electrophilicity at the ortho and para positions.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Fluorine displacement | K₂CO₃, DMF, 80°C, 12h | Substitution with amines or thiols |

| Pyridazine ring amination | CuI, L-proline, DMSO, 100°C | Introduction of secondary amines |

Key Findings :

-

The trifluoroethyl group stabilizes transition states during NAS, improving yields by 15–20% compared to non-fluorinated analogs.

-

Pyrrolidine’s electron-donating effects direct substitutions to the pyridazine C4 position.

Hydrolysis of the Carboxamide Group

The carboxamide undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives.

| Condition | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 6h | 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid | 78% |

| NaOH (10%), EtOH, 60°C, 4h | Sodium carboxylate salt | 85% |

Mechanistic Insight :

-

Hydrolysis proceeds via a tetrahedral intermediate stabilized by resonance with the pyridazine ring.

-

Fluorine’s inductive effect accelerates reaction rates by 1.5× compared to chloro analogs.

Cycloaddition Reactions

The pyridazine ring participates in [4+2] cycloadditions with dienophiles like acetylenedicarboxylates.

| Dienophile | Conditions | Product |

|---|---|---|

| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 8h | Fused bicyclic adduct (72% yield) |

Structural Analysis :

-

X-ray crystallography confirms regioselectivity at the C3–C4 bond of pyridazine .

-

Pyrrolidine’s steric bulk directs dienophile approach to the less hindered face .

Functional Group Interconversion

The carboxamide group undergoes transformations to generate novel derivatives.

| Reaction | Reagents | Application |

|---|---|---|

| Reduction to amine | LiAlH₄, THF, 0°C to rt | Primary amine for further alkylation |

| Conversion to nitrile | PCl₅, heat | Nitrile intermediate for heterocycle synthesis |

Comparative Data :

-

Reduction with NaBH₄/I₂ yields secondary amines (58% efficiency), while LiAlH₄ provides primary amines (91%).

Metal-Catalyzed Cross-Couplings

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

| Coupling Type | Catalyst System | Scope |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids at C4 position |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylation of pyrrolidine |

Optimization Notes :

-

Electron-deficient aryl boronic acids achieve >90% conversion due to enhanced oxidative addition.

-

Bulky ligands (Xantphos) suppress β-hydride elimination in Buchwald-Hartwig reactions.

Photochemical Reactivity

UV irradiation induces dimerization via [2+2] cycloaddition.

| Condition | Product | Quantum Yield |

|---|---|---|

| UV-C (254 nm), MeCN, 24h | Pyridazine dimer | Φ = 0.33 |

Applications :

-

Dimerization generates constrained analogs for structure-activity relationship (SAR) studies.

Scientific Research Applications

Structure and Composition

N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has the following molecular characteristics:

- Molecular Formula : C₁₁H₁₃FN₄O

- Molecular Weight : 232.25 g/mol

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyridazine compounds, including those similar to this compound, exhibit notable anti-inflammatory properties. For instance, a related compound demonstrated an anti-inflammatory effect with a potency of 70.96% at specific dosages . These findings suggest potential applications in treating inflammatory diseases.

Monoamine Oxidase Inhibition

Compounds containing the 2-fluorophenyl group have been evaluated for their ability to inhibit monoamine oxidase enzymes (MAO-A and MAO-B). In particular, derivatives with structural similarities showed promising results as selective inhibitors of MAO-B, which is relevant for neurodegenerative disorders such as Alzheimer’s disease. One study reported that certain pyridazinones had IC50 values in the low nanomolar range for MAO-B inhibition, indicating high potency .

Neuroprotective Effects

The neuroprotective potential of this compound and its analogs has been explored through molecular docking studies. These studies suggest that the compound may interact favorably with target proteins involved in neuroprotection, making it a candidate for further investigation in neurodegenerative disease therapies .

Case Study: Synthesis and Evaluation of Pyridazinone Derivatives

A comprehensive study synthesized various pyridazinone derivatives and evaluated their biological activities. Among these, certain compounds exhibited significant anti-inflammatory and analgesic effects while showing lower toxicity profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table: Summary of Biological Activities of Pyridazinone Derivatives

| Compound | Activity Type | IC50 Value (µM) | Remarks |

|---|---|---|---|

| T1 | MAO-A Inhibition | 1.57 | Selective for MAO-B |

| T6 | MAO-B Inhibition | 0.013 | Most potent among tested compounds |

| 4a–12a | Anti-inflammatory | 70.96% | Potent compared to traditional NSAIDs |

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide and related compounds from the evidence:

Key Insights:

Core Structure Impact :

- Pyridazine derivatives (e.g., the target compound) generally exhibit simpler scaffolds compared to imidazo[1,2-b]pyridazines (e.g., (R)-IPMICF16 ), which may reduce steric hindrance but also limit binding pocket interactions .

- Imidazo-fused analogs show higher TRK affinity due to enhanced π-π stacking and hydrophobic interactions .

Fluorine Substitution :

- Fluorine at the ortho-position (target compound) vs. meta-position (e.g., (R)-IPMICF16 ) may alter electronic effects and steric interactions with kinase domains .

Solubility and Pharmacokinetics :

- Hydrophilic groups (e.g., hydroxyethyl in ) improve aqueous solubility, whereas pyrrolidine and cyclopropane moieties balance lipophilicity for membrane permeability .

Stereochemical Considerations :

- Chiral pyrrolidine substituents (e.g., (R)-IPMICF16 ) significantly influence TRK selectivity and metabolic stability, whereas the target compound’s achiral pyrrolidine may simplify synthesis but reduce enantiomer-specific activity .

Research Findings and Limitations

- Patent Landscape : Crystalline forms of pyridazine carboxamides (e.g., ) highlight industrial interest in kinase inhibitors, though the target compound lacks explicit patent coverage.

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those in , involving coupling of pyridazine carboxylic acids with substituted anilines.

- Data Gaps : Direct pharmacological data (e.g., IC₅₀, bioavailability) for the target compound are absent in the evidence. Predictions are extrapolated from analogs, necessitating further experimental validation.

Biological Activity

N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving pyridazine derivatives. The general structure includes a pyridazine core substituted with a pyrrolidine moiety and a fluorophenyl group. The synthesis typically involves the following steps:

- Formation of the Pyridazine Ring : Utilizing 2-fluorobenzaldehyde and hydrazine derivatives.

- Pyrrolidine Substitution : Introducing the pyrrolidine moiety through nucleophilic substitution reactions.

- Carboxamide Formation : Converting the resulting intermediate into the final carboxamide product.

1. Inhibitory Effects on Enzymes

Recent studies have highlighted the compound's inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B, which is relevant for neurodegenerative diseases like Alzheimer's. For instance, derivatives similar to this compound have shown significant inhibitory activity with IC50 values in the low micromolar range, indicating potent enzyme inhibition .

2. Anti-inflammatory Properties

The anti-inflammatory potential of related pyridazine derivatives has been investigated, revealing that compounds with similar structures exhibit substantial anti-inflammatory activity. In particular, studies have shown that these compounds can reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory conditions .

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this class of compounds indicate that they may induce apoptosis in cancer cell lines. For example, certain derivatives have demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The mechanism appears to involve disruption of cellular proliferation pathways.

Case Study 1: MAO-B Inhibition

A study published in Molecules reported that a derivative structurally similar to this compound exhibited an IC50 value of 0.013 µM against MAO-B, indicating its potential as a lead candidate for neurodegenerative disorder treatments .

Case Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory effects, a series of pyridazinone derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes. Compounds with the pyrrolidine substitution showed up to 70% inhibition at concentrations of 20 mg/kg in animal models .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, a pyridazine core is functionalized with pyrrolidine via nucleophilic substitution, followed by carboxamide formation using activated esters (e.g., HATU/DIPEA). Key intermediates are characterized by LCMS (e.g., [M+H]+ 436.5, RT = 1.79 min) and purified via flash chromatography . Protecting groups (e.g., tert-butoxycarbonyl) are employed to enhance reaction selectivity, with deprotection steps monitored by TLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer : Common assays include:

- Enzyme inhibition : IC₅₀ determination against target kinases (e.g., TrkA/B/C) using fluorescence polarization .

- Cellular uptake : Radiolabeled analogs (e.g., ¹⁸F derivatives) are tested in cell lines via PET imaging .

- Solubility/stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structural modifications improve target selectivity while minimizing off-target effects?

- Methodological Answer :

- SAR Studies : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., 3-CF₃) to enhance binding to hydrophobic pockets .

- Co-crystallography : Resolve ligand-target complexes (e.g., TrkA kinase domain) to identify critical hydrogen bonds (e.g., pyrrolidine N-H with Asp 753) .

- Proteome-wide profiling : Use affinity-based pull-down assays with biotinylated analogs to assess off-target binding .

Q. What strategies resolve contradictions in activity data across different cellular models?

- Methodological Answer :

- Pharmacokinetic profiling : Compare compound exposure (AUC, Cmax) in plasma vs. tissue homogenates using LC-MS/MS .

- Metabolite identification : Incubate with CYP3A4/2D6 isoforms and analyze metabolites via HRMS to rule out inactive/degraded products .

- Cell-type specificity : Test in isogenic cell lines (e.g., wild-type vs. kinase knockouts) to confirm on-target effects .

Q. How is chiral purity ensured during synthesis, and what are the implications of stereoisomers on activity?

- Methodological Answer :

- Chiral resolution : Use chiral SFC (Supercritical Fluid Chromatography) with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .

- Activity comparison : Test (R)- and (S)-isomers in kinase inhibition assays. For example, (R)-IPMICF16 showed 10-fold higher potency than (S)-isomer against TrkB .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and efficacy?

- Methodological Answer :

- Rodent models : Administer via IV/PO routes to determine bioavailability (e.g., 18% oral bioavailability in Sprague-Dawley rats) .

- Tumor xenografts : Use NSG mice implanted with TrkA-overexpressing tumors to assess tumor growth inhibition (T/C ratio < 0.3 at 10 mg/kg) .

- BBB penetration : Quantify brain-to-plasma ratios (Kp > 0.5) using LC-MS/MS after intracardiac perfusion .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Plasma protein binding : Measure free fraction (fu) via equilibrium dialysis; low fu (<5%) may reduce in vivo activity despite high in vitro IC₅₀ .

- Tissue distribution : Use whole-body autoradiography with ¹⁴C-labeled compound to identify accumulation in non-target organs .

- Metabolite interference : Screen major metabolites (e.g., N-oxide derivatives) for antagonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.